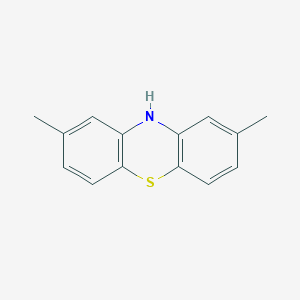

2,8-Dimethyl-10H-phenothiazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63245-78-3 |

|---|---|

Molecular Formula |

C14H13NS |

Molecular Weight |

227.33 g/mol |

IUPAC Name |

2,8-dimethyl-10H-phenothiazine |

InChI |

InChI=1S/C14H13NS/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14(12)16-13/h3-8,15H,1-2H3 |

InChI Key |

DHHKJVSOGHFTLM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)SC3=C(N2)C=C(C=C3)C |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(N2)C=C(C=C3)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for 2,8 Dimethyl 10h Phenothiazine Scaffolds

Established Synthetic Pathways for the 2,8-Dimethyl-10H-phenothiazine Core

Cross-Coupling Reaction Approaches

Modern synthetic chemistry has increasingly relied on transition-metal-catalyzed cross-coupling reactions to form C-N and C-S bonds, which are pivotal for the construction of the phenothiazine (B1677639) nucleus.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds. A potential two-step strategy to synthesize this compound would first involve the coupling of 2-bromo-1-iodo-4-methylbenzene (B47834) with 2-amino-5-methylbenzenethiol (B1267416) to form a diaryl sulfide (B99878), followed by an intramolecular Buchwald-Hartwig amination to close the central thiazine (B8601807) ring. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, paired with a specialized phosphine (B1218219) ligand like XPhos, and a base, such as sodium tert-butoxide (t-BuONa), in a suitable solvent like toluene (B28343).

Iron-Catalyzed Domino C-S/C-N Coupling: An environmentally benign and efficient alternative to palladium- or copper-catalyzed methods is the use of iron catalysts. A domino reaction using an iron salt, such as ferric citrate (B86180) or iron(II) sulfate, can achieve the synthesis of substituted phenothiazines. For the synthesis of the target molecule, this would involve the reaction of 1-bromo-2-iodo-4-methylbenzene (B1286887) with 2-amino-5-methylbenzenethiol. The iron catalyst facilitates a tandem C-S and C-N cross-coupling, providing a regioselective and scalable route to the desired phenothiazine derivative. This method is advantageous as it often avoids the need for protecting groups on the amine.

| Method | Typical Catalyst | Ligand | Base | Solvent | Key Feature |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ | XPhos, DavePhos | t-BuONa, t-BuOLi, Cs₂CO₃ | Toluene, Dioxane | High efficiency for C-N bond formation |

| Iron-Catalyzed Domino Coupling | FeSO₄·7H₂O or Ferric Citrate | None (Ligand-free) | K₂CO₃ / Cs₂CO₃ | DMF, DMSO | Economical and environmentally benign |

Cyclization and Condensation Reactions

Classical methods involving direct cyclization remain a cornerstone of phenothiazine synthesis.

Bernthsen Synthesis: The Bernthsen synthesis, first reported in 1883, involves the reaction of a diphenylamine (B1679370) with elemental sulfur at high temperatures to form the phenothiazine ring. An iodine-catalyzed modification of this method allows for lower reaction temperatures and improved yields. To produce this compound, the required precursor is 3,3'-dimethyldiphenylamine. The reaction involves heating the diarylamine with sulfur in the presence of a catalytic amount of iodine, leading to the evolution of hydrogen sulfide and the formation of the tricyclic product. The necessary 3,3'-dimethyldiphenylamine precursor can be synthesized via an Ullmann condensation of m-toluidine (B57737) and 3-iodotoluene.

Smiles Rearrangement Pathways for Phenothiazine Synthesis

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that provides a powerful route to phenothiazines from appropriately substituted diaryl sulfides. This pathway involves the rearrangement of an o-aminodiaryl sulfide, which can be formed and cyclized in one pot. A plausible route to this compound would start with the synthesis of 2-formamido-4-methyl-2'-nitro-4'-methyldiphenylsulfide. This intermediate, upon treatment with a base such as potassium carbonate in a high-boiling solvent like N,N-dimethylformamide (DMF), undergoes cyclization via the Smiles rearrangement to yield the 10-acetyl-2,8-dimethylphenothiazine, which can then be hydrolyzed to the final product.

Functionalization at the 10-Position (N-10) of this compound and its Derivatives

The nitrogen atom at the 10-position of the phenothiazine ring is a key site for derivatization, allowing for the modulation of the compound's electronic and steric properties. The N-H proton is weakly acidic and can be readily removed by a base, generating a nucleophilic amide that can react with various electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of alkyl groups at the N-10 position is a common strategy to modify the properties of phenothiazines. Standard N-alkylation conditions involve deprotonation of the N-H group with a base followed by reaction with an alkyl halide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent such as DMF or tetrahydrofuran (B95107) (THF). The resulting phenothiazine anion then acts as a nucleophile, attacking the alkyl halide (e.g., methyl iodide, ethyl bromide) in a standard Sₙ2 reaction to yield the 10-alkyl-2,8-dimethylphenothiazine derivative. Microwave-assisted protocols have also been developed to accelerate this transformation and improve yields.

N-Acylation: N-acylation introduces a carbonyl group at the 10-position, which can significantly alter the electronic properties of the phenothiazine ring system. This is typically achieved by reacting this compound with an acyl chloride or anhydride. The reaction can be performed in a solvent like toluene or under solvent-free conditions. For example, reacting the phenothiazine with a substituted benzoyl chloride in refluxing toluene yields the corresponding N-benzoyl derivative. A solid-phase method involving grinding the phenothiazine with acetic acid and phosphorus pentachloride has been reported for the synthesis of N-acetylphenothiazine, offering a green and efficient alternative.

| Reaction | Electrophile | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃, LiHMDS | DMF, THF, PEG | 0 °C to reflux |

| N-Acylation | Acyl Chloride (RCOCl) | None or mild base | Toluene, DMF | Room temperature to 90 °C |

| N-Phosphorylation | Phosphoryl Chloride (e.g., (RO)₂P(O)Cl) | NaH | THF, DMF | Reflux |

N-Phosphorylation Strategies and Analogues

N-phosphorylation introduces a phosphorus-containing moiety onto the phenothiazine nitrogen, creating analogues with unique electronic and structural characteristics. The synthesis of N-phosphorylated phenothiazines can be accomplished by reacting the sodium salt of the phenothiazine with a suitable phosphorylating agent.

For example, this compound can be first deprotonated with sodium hydride in THF. The resulting sodium phenothiazide is then treated with a phosphoryl chloride, such as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, and heated under reflux to yield the N-phosphorylated product. Studies on the parent 10H-phenothiazine have shown that the choice of base, solvent, and heating method can significantly influence the yield and distribution of products, with N-ethylation sometimes competing as a side reaction. The resulting N-P bond in these analogues can be unstable under certain conditions.

Introduction of Complex N-Substituents (e.g., Mannich Bases)

The nitrogen atom at the 10-position of the phenothiazine ring is a common site for derivatization. The Mannich reaction, a classic method for aminoalkylation, provides a route to introduce complex N-substituents. This three-component condensation involves an active hydrogen compound (in this case, the N-H of the phenothiazine), an aldehyde (commonly formaldehyde), and a secondary amine. The resulting Mannich bases are valuable intermediates for further synthetic transformations. researchgate.netoarjbp.comnih.gov

The general mechanism involves the formation of an iminium ion from the aldehyde and the secondary amine, which then undergoes electrophilic attack by the nucleophilic nitrogen of the phenothiazine. While specific examples for this compound are not extensively documented, the synthesis can be inferred from general procedures for related phenothiazine derivatives. researchgate.net

Table 1: Representative Conditions for the Synthesis of Phenothiazine Mannich Bases

| Phenothiazine Derivative | Aldehyde | Secondary Amine | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 10-methyl-10H-phenothiazine-3-sulfonamide | Formaldehyde | Various secondary amines | - | - | - | researchgate.net |

This table presents general conditions for the synthesis of Mannich bases from related heterocyclic compounds due to the lack of specific data for this compound.

Selective Functionalization at the 2, 8, and Other Aromatic Positions of the Phenothiazine Ring System

Functionalization of the aromatic rings of the phenothiazine nucleus allows for the introduction of a wide range of substituents, profoundly influencing the molecule's properties.

A general procedure for the bromination of the parent 10H-phenothiazine involves reacting it with bromine in acetic acid, which typically leads to substitution at the 3 and 7 positions. chemicalbook.com For this compound, the positions for electrophilic attack would be influenced by the directing effects of both the methyl groups and the heteroatoms.

Table 2: Example of Electrophilic Bromination of 10H-Phenothiazine

| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|

Direct and selective functionalization of specific C-H bonds, such as those at the 2 and 8 positions, presents a significant challenge in heterocyclic chemistry. nih.govacs.orgrsc.org The presence of multiple reactive sites, including the electron-rich aromatic rings and the nucleophilic nitrogen, can lead to a lack of regioselectivity. researchgate.net Furthermore, the inherent reactivity of the phenothiazine nucleus can lead to undesired side reactions, such as oxidation.

Novel approaches to address these challenges often involve the use of directing groups or transition-metal-catalyzed C-H activation. nih.govosti.gov These methods aim to achieve high regioselectivity by temporarily blocking or activating specific positions on the aromatic rings. While these strategies are at the forefront of synthetic organic chemistry, their specific application to the direct 2,8-functionalization of this compound is an area requiring further research and development.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds and have been widely applied in the synthesis of complex molecules. acs.orgwikipedia.orglibretexts.org This methodology is particularly useful for the amination of aryl halides.

In the context of this compound, a bromo-substituted derivative could serve as a precursor for the introduction of various amino groups at the aromatic positions. The Buchwald-Hartwig amination typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. wikipedia.orgacsgcipr.org

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl bromides/chlorides | Primary/secondary amines | Pd(OAc)₂ or Pd₂(dba)₃ | Biaryl phosphines (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | acs.orgacsgcipr.org |

This table provides generalized conditions for the Buchwald-Hartwig amination, a versatile method for C-N bond formation.

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. researchgate.net

Enzymatic catalysis offers a green and sustainable alternative to traditional chemical methods. researchgate.net Enzymes, such as lipases, can catalyze reactions with high selectivity under mild conditions, often in aqueous media, reducing the need for harsh reagents and organic solvents. The oxidation of phenothiazine drugs has been studied using horseradish peroxidase. researchgate.net

While the direct enzymatic synthesis of the this compound core is not well-documented, enzymes can be employed for the derivatization of the phenothiazine scaffold. For instance, lipases are known to catalyze esterification and amidation reactions, which could be used to introduce or modify substituents on the phenothiazine ring or at the N-10 position in a sustainable manner.

Table 4: Examples of Enzymatic Reactions in Organic Synthesis

| Enzyme | Reaction Type | Substrate Scope | Advantages | Reference |

|---|---|---|---|---|

| Lipase | Esterification, Amidation | Alcohols, Amines, Carboxylic Acids | Mild conditions, High selectivity, Biodegradable catalyst | researchgate.net |

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and improved selectivity. This technology utilizes the ability of certain molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. In the context of phenothiazine chemistry, microwave irradiation has been successfully employed for various synthetic transformations, including heterocyclic ring formation, nucleophilic substitution, and condensation reactions.

The application of microwave-assisted synthesis is particularly advantageous for the construction of the phenothiazine core itself. For instance, the cyclization of substituted diphenylamines to form the phenothiazine ring can be achieved efficiently under microwave irradiation, even with bulky substituents that would otherwise lead to dramatically reduced yields with classical methods. A novel, environmentally benign, two-step microwave-assisted method has been developed for synthesizing phenothiazine derivatives. This process involves the microwave-irradiated synthesis of a biphenyl (B1667301) amino derivative from a p-substituted phenol (B47542) and an o-substituted aniline, followed by a thionation reaction with sulfur and a catalytic amount of iodine under further microwave irradiation to yield the final phenothiazine scaffold. This approach is significantly more efficient than conventional multi-step methods.

Furthermore, derivatization of the phenothiazine nucleus is readily achievable using microwave assistance. Reactions such as the Duff formylation of phenothiazine have been performed successfully, demonstrating the versatility of this technique for functionalizing the heterocyclic system. The comparison between microwave-assisted and conventional heating methods consistently shows a significant reduction in reaction time and, in many cases, an improvement in product yield.

Below is a table summarizing various microwave-assisted reactions for the synthesis and derivatization of phenothiazine scaffolds.

| Reaction Type | Reactants | Conditions | Key Advantages | Reference |

| Ring Formation (Cyclization) | Substituted Diphenylamines | Microwave Irradiation | Overcomes steric hindrance, improves yields | |

| Thionation | Biphenyl Amino Derivatives, Sulfur, Iodine | Microwave Irradiation (intermittent, 8-10 min) | Environmentally benign, two-step process, better yields | |

| Duff Formylation | Phenothiazine, Urotropine, Acetic Acid | Microwave Irradiation | Shorter reaction times, good yields | |

| C-N Coupling | Phenothiazine derivatives, Amines | Microwave Irradiation | Rapid reaction optimization, high efficiency |

This table is representative of microwave-assisted methodologies applied to the general phenothiazine scaffold, which are applicable to derivatives like this compound.

Photochemical Activation for Chemical Transformations

The unique electronic properties of the phenothiazine core make it susceptible to photochemical activation, enabling a variety of chemical transformations upon exposure to light. Phenothiazines are known to absorb ultraviolet (UV) and, in some cases, visible light, leading to the formation of excited states that can initiate subsequent chemical reactions. This photoreactivity is a cornerstone of advanced derivatization strategies, allowing for the formation of novel compounds and reactive intermediates.

Upon exposure to UV radiation or simulated sunlight, phenothiazine derivatives can undergo photo-oxidation. This process often involves the generation of a radical cation intermediate through photoionization. This highly reactive species can then participate in a range of reactions. For instance, the 10-phenyl-10H-phenothiazine radical cation has been identified as a "super-photooxidant" with a high excited-state potential, capable of driving energy-demanding oxidation reactions.

A key outcome of the photochemical activation of phenothiazines is the generation of reactive oxygen species (ROS). Under aerobic conditions, the excited state of the phenothiazine molecule can transfer energy to molecular oxygen, leading to the formation of singlet oxygen or other ROS. This photosensitizing property is a critical aspect of their photochemistry and has been studied in various derivatives. The efficiency of ROS generation can be influenced by the substitution pattern on the phenothiazine ring.

The photochemical reactivity of phenothiazines has been harnessed for derivatization. Exposure of these compounds to an intense UV source can result in the degradation of the parent compound and the formation of new, often colored, products. These transformations can include substitution reactions with solvents or other nucleophiles present in the reaction medium, facilitated by the radical cation intermediate. This reactivity opens pathways for introducing new functional groups onto the phenothiazine scaffold under specific, light-induced conditions.

The table below outlines key photochemical transformations relevant to the phenothiazine scaffold.

| Transformation Type | Activation Method | Key Intermediates | Resulting Products/Effects | Reference |

| Photo-oxidation | UV light, Simulated Sunlight | Radical Cation | Oxidized phenothiazine derivatives, new species | |

| ROS Generation | UV/Visible Light Exposure | Excited State Phenothiazine | Singlet Oxygen, other Reactive Oxygen Species | |

| Photodegradation | Intense UV source | Radical Cation | Various degradation products, colored species | |

| Photosensitized Oxidation | Visible Light | Excited State Radical Cation | Oxidized substrates (e.g., amines to imines) |

This table illustrates general photochemical transformations of the phenothiazine core, which are fundamentally applicable to this compound.

Advanced Spectroscopic and Structural Characterization of 2,8 Dimethyl 10h Phenothiazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,8-Dimethyl-10H-phenothiazine and its derivatives.

The ¹H NMR and ¹³C NMR spectra of substituted phenothiazines provide a wealth of information regarding the electronic environment of the hydrogen and carbon atoms within the molecule. In the case of this compound, the presence of methyl groups at the C2 and C8 positions introduces specific resonances that are characteristic of this substitution pattern.

The chemical shifts in ¹H NMR are influenced by the electron density around the protons. The aromatic protons of the phenothiazine (B1677639) core typically appear in the downfield region of the spectrum. The methyl protons, being in a less deshielded environment, will resonate at a higher field. The N-H proton of the central ring exhibits a chemical shift that can be influenced by solvent and concentration.

Similarly, ¹³C NMR spectroscopy allows for the identification of all non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings are influenced by the substituents. Carbons bonded to electronegative atoms like nitrogen and sulfur will have distinct chemical shifts. The methyl group carbons will appear in the upfield region of the spectrum. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 |

| N-H Proton | 8.0 - 9.5 |

| Methyl Protons | 2.0 - 2.5 |

| Aromatic Carbons | 110 - 150 |

| Methyl Carbons | 20 - 30 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in studying the conformation and dynamic processes in phenothiazine systems. nih.gov These methods can provide through-space correlations between protons, which helps in determining the three-dimensional structure of the molecule in solution. nih.gov For instance, NOESY experiments can help to elucidate the preferred conformation of the tricyclic phenothiazine core and the orientation of substituents.

Dynamic NMR (DNMR) spectroscopy can be employed to study conformational exchange processes, such as the ring inversion of the central thiazine (B8601807) ring. nih.gov By analyzing the changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for these dynamic processes. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms the molecular weight and provides insights into the stability of the molecule and its fragments.

The fragmentation of phenothiazine derivatives in the mass spectrometer often follows characteristic pathways. The molecular ion peak (M⁺) is typically observed, and its fragmentation can involve the loss of the substituents or cleavage of the heterocyclic ring. The study of these fragmentation patterns is crucial for the structural identification of unknown phenothiazine derivatives.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 227 | [M]⁺ | Molecular Ion |

| 212 | [M-CH₃]⁺ | Loss of a methyl group |

| 199 | [M-2CH₃]⁺ | Loss of both methyl groups |

| 198 | [C₁₂H₈NS]⁺ | Cleavage of the thiazine ring |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The N-H stretching vibration of the secondary amine in the central ring is a key feature, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl groups will be observed in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings give rise to bands in the 1450-1600 cm⁻¹ region. Additionally, C-N and C-S stretching vibrations will also be present in the fingerprint region of the spectrum. clockss.orgresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-S | Stretching | 600 - 800 |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ksu.edu.sa For this compound, single-crystal XRD analysis can provide detailed information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

A hallmark of the phenothiazine ring system is its non-planar, folded conformation, often referred to as a "butterfly" structure. nih.gov This folding occurs along the N-S axis of the central thiazine ring. X-ray diffraction studies on phenothiazine derivatives have consistently revealed this characteristic conformation. nih.gov

The degree of folding, often quantified by the dihedral angle between the two benzene (B151609) rings, can be influenced by the nature and position of substituents on the phenothiazine core. In this compound, the methyl groups are not expected to cause significant steric hindrance that would drastically alter the fundamental butterfly conformation. However, their presence can subtly influence the packing of the molecules in the crystal lattice. The solid-state conformation can differ between quasi-axial and quasi-equatorial forms, which can impact properties like room temperature phosphorescence. rsc.org

Table 4: Structural Parameters of the Phenothiazine Core Determined by X-ray Diffraction

| Parameter | Typical Value Range |

| Dihedral Angle (between benzene rings) | 130° - 160° |

| C-S Bond Length | ~1.75 Å |

| C-N Bond Length | ~1.40 Å |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of specific experimental data for the crystal structure of this compound. Consequently, a detailed analysis of its intermolecular interactions and crystal packing motifs, including specific data tables, cannot be provided at this time.

While the crystal structures of the parent compound, phenothiazine, and several of its other derivatives have been determined, this information cannot be directly extrapolated to accurately describe the specific arrangement of this compound in the solid state. The introduction of methyl groups at the 2 and 8 positions of the phenothiazine core would significantly influence the molecule's steric and electronic properties, leading to unique intermolecular interactions and a distinct crystal packing arrangement.

For context, studies on other phenothiazine derivatives have identified various non-covalent interactions that govern their crystal structures. These commonly include:

π-π Stacking: The aromatic rings of the phenothiazine scaffold often engage in π-π stacking interactions, which are crucial in stabilizing the crystal lattice.

Hydrogen Bonding: In derivatives containing suitable functional groups, hydrogen bonding can play a significant role in dictating the molecular assembly.

C-H···π and C-H···O/N Interactions: Weak hydrogen bonds involving aromatic rings and heteroatoms are also frequently observed in the crystal structures of phenothiazine derivatives.

Without experimental crystallographic data for this compound, any discussion of its specific intermolecular interactions and packing motifs would be purely speculative. Further research, including single-crystal X-ray diffraction analysis, is required to elucidate the precise solid-state structure of this compound.

Electronic Structure, Photophysical, and Electrochemical Properties of 2,8 Dimethyl 10h Phenothiazine and Its Derivatives

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

There is a notable absence of specific UV-Vis absorption maxima, fluorescence emission maxima, and phosphorescence data for 2,8-Dimethyl-10H-phenothiazine in the available scientific literature. For phenothiazine (B1677639) derivatives in general, absorption spectra typically exhibit two main bands in the UV region, which are attributed to n-π* and π-π* transitions. The fluorescence of phenothiazine and its N-alkyl analogs is often observed in the range of 350–450 nm. google.com

Intramolecular Charge Transfer (ICT) Characteristics and their Modulation

Detailed studies on the intramolecular charge transfer (ICT) characteristics specifically for this compound are not readily found. In many donor-π-acceptor molecules derived from phenothiazine, an ICT absorption band is a key feature. For instance, a novel phenothiazine fluorophore demonstrated an ICT absorbance at 432 nm and fluorescence at 619 nm in acetonitrile. google.com The modulation of these ICT processes is a critical area of research for tuning the optical properties of these materials, but specific data for the 2,8-dimethyl derivative is unavailable.

Investigation of Thermally Activated Delayed Fluorescence (TADF) Phenomena

While phenothiazine derivatives are a significant class of compounds investigated for Thermally Activated Delayed Fluorescence (TADF), there is no specific literature detailing the TADF properties of this compound. The general principle for achieving TADF in phenothiazine-based systems involves designing molecules with a small energy gap between the lowest singlet and triplet excited states.

Analysis of Room Temperature Phosphorescence (RTP) Properties

Specific data regarding the Room Temperature Phosphorescence (RTP) of this compound could not be located. The study of RTP in phenothiazine derivatives is an active area of research, with efforts focused on understanding how molecular structure and packing in the solid state influence phosphorescence.

Solvent Effects on Photophysical Transitions and Excited State Dynamics

While it is a general principle that the photophysical properties of phenothiazine derivatives are influenced by the solvent environment, specific studies detailing the solvatochromic behavior and excited state dynamics of this compound in a range of solvents are not available. For other phenothiazine derivatives, changes in solvent polarity can significantly affect their absorption and emission spectra.

Redox Chemistry and Electrochemical Behavior Characterization (Cyclic Voltammetry)

Detailed cyclic voltammetry data for this compound, including specific oxidation and reduction potentials, is not present in the surveyed literature. The electrochemical behavior of phenothiazine derivatives is a key aspect of their characterization, often revealing reversible or quasi-reversible oxidation processes.

Oxidation Potentials and the Formation/Stability of Radical Cation Species

Specific oxidation potentials for this compound and data on the stability of its corresponding radical cation are not available. The electrochemical oxidation of phenothiazine and its derivatives typically involves a one-electron process to form a radical cation. For example, the cyclic voltammogram of phenothiazine in a phosphate (B84403) buffer/acetonitrile mixture shows a quasi-reversible two-electron process, with the oxidation of phenothiazine to phenothiazin-5-ium occurring at a peak potential of 0.55 V vs. Ag/AgCl. A study on N-ethyl-3,7-dimethylphenothiazine, a derivative, showed a first oxidation event at 0.174 V vs. ferrocenium/ferrocene. However, without direct experimental data for this compound, its specific redox properties remain uncharacterized.

Influence of Substituents and Oxidation State on Redox Potentials

The redox behavior of phenothiazine derivatives is a cornerstone of their utility in various applications, from redox indicators to organic electronics. The introduction of substituents onto the phenothiazine core, as well as the accessible oxidation states of the molecule, profoundly impacts its redox potentials.

The core phenothiazine structure is known to undergo reversible one-electron oxidation to form a stable radical cation. Subsequent oxidation can lead to a dication species, though this is often less stable. The potential at which these oxidation events occur is highly sensitive to the nature and position of substituents on the aromatic rings.

Electron-donating groups, such as the methyl groups in this compound, are generally expected to lower the oxidation potential compared to the unsubstituted phenothiazine. This is due to the inductive effect of the alkyl groups, which increases the electron density on the phenothiazine ring system, making it easier to remove an electron. Conversely, electron-withdrawing groups would be expected to increase the oxidation potential.

The oxidation state of the sulfur atom within the central ring also plays a critical role. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) introduces strongly electron-withdrawing groups. This transformation significantly alters the electronic structure of the molecule, making it more difficult to oxidize and thus increasing the redox potential.

Table 1: Predicted Influence of Substituents on the Redox Potential of the Phenothiazine Core

| Substituent Type at 2,8-positions | Predicted Effect on Oxidation Potential |

| Electron-Donating (e.g., -CH₃) | Decrease |

| Electron-Withdrawing (e.g., -NO₂) | Increase |

| Halogens (e.g., -Cl, -Br) | Increase (Inductive > Resonance) |

Electronic Energy Levels: HOMO-LUMO Gap Analysis and Band Structure Considerations

The electronic energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the photophysical and electrochemical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's absorption and emission characteristics, as well as its electronic conductivity.

For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine core, specifically involving the nitrogen and sulfur atoms. The LUMO, on the other hand, is generally distributed over the aromatic rings. The energy of these frontier orbitals, and consequently the HOMO-LUMO gap, is tunable through chemical modification.

The presence of the electron-donating methyl groups at the 2 and 8 positions in this compound is expected to raise the energy of the HOMO. This destabilization of the HOMO leads to a smaller HOMO-LUMO gap compared to the unsubstituted phenothiazine, assuming the LUMO energy is less affected. A smaller HOMO-LUMO gap generally corresponds to a red-shift (shift to longer wavelengths) in the absorption and emission spectra.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for calculating the HOMO and LUMO energy levels and predicting the electronic spectra of molecules like this compound. While specific DFT calculations for this exact molecule are not widely published, the established trends for substituted aromatic systems provide a reliable qualitative understanding.

Table 2: Predicted Qualitative Effects of Methyl Substitution on the Electronic Properties of the Phenothiazine Core

| Property | Predicted Effect of 2,8-Dimethyl Substitution |

| HOMO Energy Level | Increase (destabilization) |

| LUMO Energy Level | Minor change |

| HOMO-LUMO Gap | Decrease |

| Absorption Wavelength (λmax) | Red-shift (longer wavelength) |

Relationship between Electronic Structure and Optical/Electrochemical Properties

The electronic structure of this compound is intrinsically linked to its optical and electrochemical properties. The principles of molecular orbital theory provide a clear framework for understanding this relationship.

The energy of the HOMO is directly related to the ionization potential and, consequently, the oxidation potential of the molecule. A higher HOMO energy level, as is expected for this compound due to the electron-donating methyl groups, corresponds to a lower energy requirement to remove an electron, and thus a lower oxidation potential. This makes the molecule a better electron donor compared to its unsubstituted counterpart.

The HOMO-LUMO gap is a primary determinant of the molecule's optical properties. The energy of the gap corresponds to the energy of the lowest electronic transition, which can be initiated by the absorption of a photon of appropriate wavelength. A smaller HOMO-LUMO gap means that lower energy (longer wavelength) light is required to excite the molecule. Therefore, the methyl substituents are predicted to cause a bathochromic (red) shift in the absorption spectrum of this compound.

Similarly, the emission properties (fluorescence and phosphorescence) are also governed by the electronic structure. Following excitation, the molecule relaxes to the ground state by emitting a photon. The energy of this emitted photon is related to the HOMO-LUMO gap, with a smaller gap generally leading to emission at longer wavelengths.

In essence, the strategic placement of substituents like the methyl groups in this compound provides a powerful means to tune its electronic structure. This, in turn, allows for the fine-tuning of its redox potentials and optical properties, paving the way for the rational design of phenothiazine-based materials for a wide array of applications.

Computational Chemistry Investigations of 2,8 Dimethyl 10h Phenothiazine Systems

Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for investigating relatively large systems like phenothiazine (B1677639) derivatives. These studies are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties.

The first step in a computational study is typically geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. For the 2,8-Dimethyl-10H-phenothiazine molecule, the central phenothiazine core is known to adopt a non-planar, "butterfly" conformation. DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-31G(d,p) or larger, can accurately predict this structure.

The optimization process determines key geometrical parameters, including bond lengths, bond angles, and dihedral angles. A crucial parameter in phenothiazine systems is the folding angle (or butterfly angle) of the central ring, which is defined by the intersection of the two benzene (B151609) rings. This angle is influenced by the nature and position of substituents. For this compound, the methyl groups are not expected to cause significant steric hindrance that would drastically alter the core geometry compared to the parent 10H-phenothiazine. Conformational analysis would confirm that the calculated structure corresponds to a true energy minimum on the potential energy surface, which is verified by ensuring the absence of imaginary frequencies in the vibrational frequency calculation.

| Parameter | Typical Calculated Value |

|---|---|

| C-S Bond Length | ~1.77 Å |

| C-N Bond Length | ~1.41 Å |

| C-S-C Bond Angle | ~98° |

| Folding (Butterfly) Dihedral Angle | ~140-150° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's electronic stability and the energy required for electronic excitation.

In phenothiazine derivatives, the HOMO is typically localized on the electron-rich heterocyclic core, particularly on the sulfur and nitrogen atoms, which possess lone pairs of electrons. The LUMO, in contrast, is generally distributed over the π-system of the aromatic rings. The introduction of electron-donating methyl groups at the 2 and 8 positions is expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to the unsubstituted phenothiazine. Visualization of these orbitals provides a clear picture of the electron density distribution and indicates the most probable sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -5.15 | Mainly on the phenothiazine ring (S and N atoms) |

| LUMO | -1.20 | Distributed across the aromatic π-system |

| HOMO-LUMO Gap (ΔE) | 3.95 | - |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are valuable for assigning signals in experimental spectra and can help in the structural elucidation of new compounds.

IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks observed in an infrared (IR) spectrum. The calculated spectrum can be used to assign the vibrational modes of the molecule, such as N-H stretching, aromatic C-H stretching, and C-S stretching. It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the theoretical method and the neglect of anharmonicity.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | ~3350 |

| Aromatic C-H Stretch | ~3050-3100 |

| Aliphatic C-H Stretch (Methyl) | ~2920-2980 |

| Aromatic C=C Stretch | ~1580-1610 |

| C-N Stretch | ~1250-1300 |

Application of Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical descriptors derived from computational chemistry, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity and interaction of molecules. researchgate.netrasayanjournal.co.in These descriptors provide quantitative measures of a molecule's electronic properties, which in turn govern its behavior in chemical reactions. For phenothiazine derivatives, these calculations are instrumental in understanding their potential biological activities and reaction mechanisms. researchgate.netmdpi.com

Chemical Hardness, Electrophilicity, and Nucleophilicity Indices

Among the most informative quantum chemical descriptors are chemical hardness (η), global electrophilicity index (ω), and global nucleophilicity index (N). These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the energies of the HOMO and LUMO, respectively.

Global Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile. It is a function of the chemical potential (μ) and the chemical hardness (η).

Global Nucleophilicity Index (N): Conversely, the nucleophilicity index quantifies the ability of a molecule to donate electrons. A higher value indicates a stronger nucleophile.

In studies of various phenothiazine derivatives, these descriptors have been successfully employed to predict their reactivity. researchgate.net For instance, DFT-based descriptors have been used to forecast the reactivity of different phenothiazine compounds, and these theoretical predictions have been correlated with their observed biological activities through molecular docking studies. researchgate.net

While specific values for this compound are not available, the presence of two electron-donating methyl groups at the 2 and 8 positions of the phenothiazine core is expected to influence its electronic properties. Generally, such substitutions would be anticipated to increase the electron density of the aromatic system, thereby increasing its nucleophilicity and decreasing its electrophilicity and chemical hardness compared to the unsubstituted 10H-phenothiazine. However, without specific computational data, these remain qualitative predictions.

Mechanistic Studies of Chemical Reactivity and Transformations Involving 2,8 Dimethyl 10h Phenothiazine

Oxidation Reactions and the Formation of Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the 2,8-Dimethyl-10H-phenothiazine ring is susceptible to oxidation, leading to the formation of two stable, higher oxidation state derivatives: the corresponding sulfoxide and sulfone. This transformation from a sulfide (B99878) to a sulfoxide (S=O) and subsequently to a sulfone (O=S=O) profoundly alters the electronic and steric properties of the molecule. The oxidation can be achieved using a variety of oxidizing agents, with hydrogen peroxide being a common and effective reagent. rsc.org The reaction proceeds stepwise, allowing for the selective formation of the sulfoxide under controlled conditions, while stronger conditions or an excess of the oxidizing agent will favor the formation of the sulfone. nih.govchemrxiv.org

The general mechanism for the oxidation of phenothiazine (B1677639) derivatives involves the nucleophilic attack of the sulfur atom on the oxidant. nih.govchemrxiv.org In the case of hydrogen peroxide, the reaction is often catalyzed by an acid. The first step is the formation of the sulfoxide. Further oxidation of the sulfoxide to the sulfone is also possible and follows a similar mechanistic pathway.

Table 1: Oxidation Products of this compound

| Starting Material | Oxidation Product | Oxidation State of Sulfur |

|---|---|---|

| This compound | This compound-5-oxide | +4 (in sulfoxide) |

Influence of Sulfur Oxidation State on Electronic and Photophysical Properties

The oxidation of the sulfur atom in this compound from a sulfide to a sulfoxide and then to a sulfone has a significant impact on its electronic and photophysical properties. The lone pair of electrons on the sulfur atom in the parent phenothiazine contributes to the electron-donating character of the heterocyclic ring. Upon oxidation, these electrons are involved in bonding with oxygen, transforming the sulfur center into an electron-withdrawing group. mdpi.com

This change in the electronic nature of the sulfur atom modulates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, oxidation leads to a stabilization of the HOMO, resulting in a larger HOMO-LUMO energy gap. rsc.org This, in turn, affects the absorption and emission properties of the molecule. For instance, the fluorescence of phenothiazine derivatives can be significantly altered upon oxidation to the sulfone, with studies on structurally similar 2,8-functionalized-1,9-dimethyl-phenothiazines showing a decrease in photoluminescence quantum yield upon oxidation. rsc.org The introduction of the electron-withdrawing sulfone group can also influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor in its photophysical behavior. researchgate.net

Table 2: General Effect of Sulfur Oxidation on the Properties of Phenothiazine Derivatives

| Property | Phenothiazine (Sulfide) | Phenothiazine Sulfoxide/Sulfone |

|---|---|---|

| Nature of Sulfur Atom | Electron-donating | Electron-withdrawing |

| HOMO Energy Level | Higher | Lower (more stabilized) |

| Oxidation Potential | Lower | Higher |

Radical Chemistry and the Stability of Phenothiazine Radical Cation Species

A hallmark of phenothiazine chemistry is the remarkable stability of its radical cation. One-electron oxidation of this compound, which can be achieved chemically or electrochemically, results in the formation of a relatively stable radical cation species. nih.gov The stability of this radical cation is attributed to the extensive delocalization of the unpaired electron and the positive charge over the entire tricyclic framework, including the nitrogen and sulfur atoms and the aromatic rings. nih.gov

The presence of electron-donating methyl groups at the 2 and 8 positions is expected to further stabilize the radical cation of this compound. Alkyl groups can stabilize the positive charge through inductive effects and hyperconjugation. This increased stability is a crucial aspect of its chemistry, as the radical cation is a key intermediate in many of its reactions, including its antioxidant activity and its role in photoredox catalysis. nih.govrsc.org The reversible nature of the one-electron oxidation process is a key characteristic of many phenothiazine derivatives. rsc.org

Photochemical Reactions and Photo-induced Processes

This compound, like other phenothiazine derivatives, is photoactive and can undergo a variety of photochemical reactions. Upon absorption of light, the molecule is promoted to an electronically excited state, which is more reactive than the ground state. This excited state can then participate in several processes, including intersystem crossing to a triplet state, electron transfer, and energy transfer. acs.orgresearchgate.net

The photochemical reactivity is influenced by the substituents on the phenothiazine core. The methyl groups in this compound, being electron-donating, can affect the energy levels of the excited states and the efficiency of photo-induced processes. Photo-induced reactions of phenothiazines can lead to the formation of radical species, which can then initiate further chemical transformations. nih.govresearchgate.net

Photocatalytic Applications and Reaction Mechanisms

The ability of phenothiazine derivatives to form stable radical cations upon photo-excitation makes them effective organic photoredox catalysts. acs.org While specific studies on the photocatalytic applications of this compound are limited, the general principles of phenothiazine photocatalysis can be applied. Phenothiazines can catalyze a range of organic transformations, such as the oxidative coupling of primary amines, under visible light irradiation. nih.govskku.edu

The general mechanism for such photocatalytic reactions involves the following steps:

Photoexcitation: The phenothiazine photocatalyst absorbs a photon of light, promoting it to an excited state.

Electron Transfer: The excited photocatalyst can then act as a single-electron donor or acceptor. In the case of oxidative coupling of amines, the excited phenothiazine can transfer an electron to an oxidant (like molecular oxygen), generating a superoxide (B77818) radical anion and the phenothiazine radical cation. rsc.org

Substrate Activation: The phenothiazine radical cation can then oxidize the substrate (e.g., an amine) to generate a substrate radical cation.

Product Formation and Catalyst Regeneration: The substrate radical cation undergoes further reactions to form the final product, and the photocatalyst is regenerated in its ground state to complete the catalytic cycle.

The efficiency of the photocatalytic process is dependent on the redox potentials of the photocatalyst in its ground and excited states, as well as the stability of the radical ion intermediates. The electron-donating methyl groups in this compound would be expected to lower its oxidation potential, potentially making it a more potent photo-reductant in its excited state. rsc.org

Investigation of Anomeric Effects in Substituted Phenothiazine Derivatives

The anomeric effect is a stereoelectronic phenomenon that describes the preference of certain substituents adjacent to a heteroatom within a heterocyclic ring for the axial position, contrary to what would be expected based on steric hindrance alone. wikipedia.org This effect is well-documented in carbohydrate chemistry and has also been observed in other heterocyclic systems containing atoms like oxygen, nitrogen, and sulfur. wikipedia.orgic.ac.ukyoutube.com

In the context of phenothiazine derivatives, the investigation of anomeric effects is less common, particularly for simple alkyl-substituted compounds. However, studies on more complex substituted phenothiazines, such as N-phosphorylated derivatives, have shown evidence of the anomeric effect. mdpi.com The anomeric effect arises from the interaction between the lone pair of electrons on a heteroatom and the antibonding (σ*) orbital of an adjacent bond. In the thiazine (B8601807) ring of this compound, both the nitrogen and sulfur atoms possess lone pairs of electrons. While the parent molecule is relatively flexible, the introduction of substituents, particularly at the nitrogen or adjacent carbon atoms, could lead to conformational preferences that are influenced by anomeric interactions. For the specific case of this compound, which is unsubstituted at the nitrogen and the carbons of the central ring, significant anomeric effects are less likely to be the dominant factor in its ground-state conformation. However, in its substituted derivatives, this stereoelectronic effect could play a more significant role in determining their three-dimensional structure and reactivity.

Structure Property Relationship Spr and Structure Activity Relationship Sar Investigations of 2,8 Dimethyl 10h Phenothiazine Derivatives

Influence of Methyl Substituents at 2,8-Positions on Electronic and Steric Properties

The substitution of methyl groups at the 2 and 8 positions of the phenothiazine (B1677639) core imparts distinct electronic and steric characteristics compared to the unsubstituted parent molecule. Methyl groups are known to be weakly electron-donating through an inductive effect (+I) and hyperconjugation. This electron-donating nature enriches the electron density of the aromatic rings.

Electronic Effects:

Electron Density: The presence of two electron-donating methyl groups at the C2 and C8 positions increases the electron density on the phenothiazine ring system. This enhancement of electron density primarily affects the highest occupied molecular orbital (HOMO), raising its energy level. A higher HOMO energy generally makes the molecule more susceptible to oxidation.

Reactivity: The increased nucleophilicity of the aromatic rings can influence the molecule's reactivity in electrophilic substitution reactions, although the primary sites of reactivity remain the nitrogen and sulfur atoms.

Steric Effects:

Molecular Conformation: The phenothiazine nucleus is not planar but possesses a characteristic "butterfly" conformation, defined by a dihedral angle along the N-S axis. While methyl groups are relatively small, their placement at the 2 and 8 positions can introduce some steric hindrance. This can influence the preferred folding angle of the tricyclic core and may affect intermolecular interactions, such as π-π stacking, by preventing close packing of the molecules in the solid state.

Solubility: The introduction of nonpolar methyl groups can increase the lipophilicity of the molecule, thereby enhancing its solubility in organic solvents.

Impact of N-Substituents on Molecular Conformation, Electronic Features, and Reactivity

Molecular Conformation: The introduction of a substituent at the N10 position can lead to different conformers. For instance, with N-aryl substituents, two primary conformations are often observed: the intra and extra forms, which describe the orientation of the aryl group relative to the folded phenothiazine core. Computational studies have shown that electron-releasing substituents on the N-aryl ring tend to favor the intra conformation, while electron-withdrawing groups favor the extra conformation in the ground state. The steric bulk of the N-substituent also plays a crucial role; larger groups can influence the "butterfly" angle of the phenothiazine ring system.

Electronic Features: The electronic nature of the N-substituent directly modulates the electronic properties of the entire molecule. N-alkylation or N-arylation alters the electron-donating capability of the nitrogen atom. Electron-donating groups on an N-aryl substituent can further increase the electron density of the phenothiazine core, making the molecule easier to oxidize. Conversely, electron-withdrawing groups will have the opposite effect. This transmission of electronic effects can occur through both resonance and inductive mechanisms.

Reactivity: The N-substituent governs the reactivity of the central nitrogen atom. For antioxidant applications, an N-H bond is often a key functional site for radical trapping via hydrogen atom transfer. N-alkylation or N-arylation removes this reactive site, shifting the antioxidant mechanism. Furthermore, the electronic properties conferred by the N-substituent can fine-tune the redox potential, impacting the molecule's stability and suitability for applications like redox flow batteries.

Correlation of Molecular Structure with Photophysical Behavior (e.g., Stokes Shift, Quantum Yield)

The photophysical properties of phenothiazine derivatives, such as their absorption and emission characteristics, are highly sensitive to their molecular structure. Modifications at the 2, 8, and 10 positions can be used to tune these properties for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Absorption and Emission: The primary absorption bands in phenothiazines are typically attributed to π-π* transitions within the aromatic system and n-π* transitions involving the lone pairs on the nitrogen and sulfur atoms. The position of these bands is influenced by substituents. Electron-donating groups, like the methyl groups at C2 and C8, can cause a bathochromic (red) shift in the absorption and emission spectra. The N-substituent also has a significant effect; N-alkylation can cause a hypsochromic (blue) shift compared to the N-H parent compound.

Stokes Shift: The Stokes shift, which is the difference in energy between the absorption and emission maxima, is related to the structural and electronic reorganization of the molecule in the excited state. Phenothiazines can exhibit large Stokes shifts, particularly in polar solvents, which is indicative of a significant change in dipole moment upon excitation and the formation of an intramolecular charge transfer (ICT) state. A large Stokes shift is beneficial for applications like fluorescence imaging, as it minimizes self-absorption.

Quantum Yield: The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is highly dependent on the molecular structure and environment. The non-planar, butterfly structure of phenothiazines can lead to low quantum yields in solution due to non-radiative decay pathways. However, introducing certain substituents can dramatically enhance emission. For example, adding strong electron-withdrawing groups can increase the quantum yield by altering the nature of the lowest excited state from a partially forbidden n-π* transition to an allowed π-π* transition. In some cases, quantum yields approaching 100% have been achieved in nonpolar solvents through judicious chemical design.

| Phenothiazine Derivative | Substitution Pattern | Key Photophysical Observation | Reference Finding |

|---|---|---|---|

| N-phosphoryl phenothiazine | N-substituent | Exhibits a hypsochromic (blue) shift in absorption compared to 10H-phenothiazine. | |

| 3-Nitrophenothiazine | Electron-withdrawing group at C3 | Achieves a fluorescence quantum yield of nearly 100% in nonpolar solvents. | |

| Phenothiazine-HPQ | Extended conjugation | Shows a large Stokes shift of 138 nm, beneficial for bioimaging. | |

| 10-Alkylated Phenothiazines | N-alkyl chain | Photophysical properties depend more on the C2-substituent and solvent than the N-alkyl chain. |

Relationship between Structural Modifications and Electrochemical Properties (Redox Potentials)

Phenothiazines are redox-active molecules, capable of undergoing reversible one-electron oxidation steps to form a stable radical cation and subsequently a dication. The ease of these oxidation processes, quantified by redox potentials, is directly correlated with the molecular structure.

Influence of Ring Substituents: The electron-donating methyl groups at the 2 and 8 positions are expected to lower the oxidation potential of the phenothiazine core, making it easier to oxidize compared to the unsubstituted molecule. This is because these groups raise the energy of the HOMO, from which an electron is removed during oxidation. This principle is well-established; studies on various substituted phenothiazines show that electron-donating groups generally lower the redox potential, while electron-withdrawing groups increase it.

Influence of N-Substituents: The substituent on the nitrogen atom also plays a pivotal role in tuning the redox potential. N-aryl substituents, for example, can be modified to systematically alter the oxidation potential. A strong linear correlation has been found between the first oxidation potential and the Hammett σp parameters of substituents on the N-aryl ring, indicating that the electronic effect is transmitted effectively through the molecule. This tunability is critical for designing molecules for specific applications, such as organic redox flow batteries, where precise control over the potential is required.

| Phenothiazine Derivative Type | Structural Modification | Effect on Oxidation Potential (Eox) | Reference Finding |

|---|---|---|---|

| N-Aryl Phenothiazines | Electron-donating group on N-aryl ring | Lowers Eox | |

| N-Aryl Phenothiazines | Electron-withdrawing group on N-aryl ring | Increases Eox | |

| 3,7-Disubstituted Phenothiazines | Electron-donating groups on the core | Increases the stability of the oxidized state. | |

| 3-Aryl Phenothiazines | Remote substituents on the 3-aryl group | Eox correlates with Hammett parameters, showing transmission of electronic effects. |

Understanding the Chemical Basis of Observed Activities in vitro for Phenothiazine Derivatives

Phenothiazine derivatives are recognized for their potent antioxidant and radical-scavenging properties, which are closely linked to their chemical structure. The primary mechanism involves the donation of an electron or a hydrogen atom to neutralize reactive free radicals.

Hydrogen Atom Transfer (HAT): For phenothiazines with a hydrogen atom at the N10 position, the principal antioxidant mechanism is often the transfer of this hydrogen atom to a radical species. The N-H bond is relatively weak, facilitating this donation. The resulting phenothiazinyl radical is stabilized by delocalization of the unpaired electron over the entire tricyclic system.

Single Electron Transfer (SET): In the SET mechanism, the phenothiazine molecule donates an electron to a radical, forming a stable phenothiazine radical cation. The ease of this process is directly related to the molecule's oxidation potential. The electron-donating methyl groups at the 2 and 8 positions lower this potential, enhancing the molecule's ability to act as an antioxidant via the SET pathway. The stability of the resulting radical cation is a key factor in the antioxidant efficacy.

Radical Adduct Formation (RAF): In some cases, a free radical can add directly to one of the carbon atoms on the aromatic rings of the phenothiazine.

The structural features of phenothiazine derivatives are crucial for their interaction with biological targets such as enzymes. The specific arrangement of substituents dictates the binding affinity and inhibitory potency.

NADPH Oxidase (NOX) Inhibition: Certain N-substituted phenothiazines have been identified as inhibitors of NOX enzymes. Studies have shown that substitution on the nitrogen atom is crucial for this activity, while substituents on the aromatic rings modulate the potency and selectivity. For example, introducing an aliphatic amine chain at N10 confers inhibitory activity, and adding an electron-attracting group at C2 can extend this activity to other NOX isoforms. This highlights the cooperative effect of substituents at different positions in determining the interaction with the enzyme's active or allosteric sites.

Other Enzyme Interactions: Phenothiazines have been shown to interact with a variety of other enzymes, including calmodulin and farnesyltransferase. For calmodulin inhibition, the presence of an aromatic ring system and a cationic group is considered crucial for binding to hydrophobic and anionic regions of the protein, respectively. The ability of some derivatives to bind metal ions like Mg²⁺ has been linked to the potential inhibition of enzymes such as farnesyltransferase.

In all cases, the specific substitution pattern of a phenothiazine derivative, including the methyl groups at the 2,8-positions and the variable group at the N10-position, creates a unique combination of electronic, steric, and hydrophobic properties that governs its specific interactions with biological macromolecules.

Advanced Materials Science Applications of 2,8 Dimethyl 10h Phenothiazine Derivatives

Applications in Organic Light-Emitting Diodes (OLEDs) and Display Technologies

Derivatives of 2,8-Dimethyl-10H-phenothiazine have been investigated for their potential use in the intricate architecture of Organic Light-Emitting Diodes (OLEDs). Their inherent electronic properties make them suitable candidates for roles that are critical to the efficiency and stability of these devices.

While the broader class of phenothiazine (B1677639) compounds has been widely used as emitters and hole transport materials (HTMs), specific research has highlighted the utility of the this compound core in host materials for phosphorescent OLEDs (PhOLEDs).

In one notable development, a derivative incorporating the this compound moiety was designed as a host material for a yellow-light-emitting phosphorescent dopant. The purpose of the host material in an OLED's emissive layer is to facilitate the efficient transfer of energy to the guest emitter molecules. The design of these host materials is critical for achieving high efficiency and long operational lifetimes in OLED devices. A patent describes a compound where this compound is functionalized with a dibenzofuran (B1670420) group, intended for use as a host in the emissive layer of an OLED. google.com The specific performance metrics of a device utilizing this exact host material are detailed in the associated documentation, demonstrating its capability to support efficient phosphorescence.

Table 1: Performance of a Yellow OLED Device Using a this compound Derivative as a Host Material

| Parameter | Value |

| Emitter (Dopant) | Iridium(III) bis(2-phenylquinoline)(acetylacetonate) |

| Host Material | 3-(dibenzo[b,d]furan-4-yl)-2,8-dimethyl-10-phenyl-10H-phenothiazine |

| External Quantum Efficiency (EQE) | 15.6% |

| Luminous Efficacy | 45.3 cd/A |

| Power Efficacy | 25.1 lm/W |

| CIE Coordinates (x, y) | (0.50, 0.49) |

This table summarizes the performance of a yellow phosphorescent OLED device as described in patent literature, showcasing the application of a this compound derivative as a host material. google.com

Photovoltaic Devices and Dye-Sensitized Solar Cells (DSSCs)

The electron-rich nature of the phenothiazine core makes it an excellent electron donor unit for designing sensitizer (B1316253) dyes used in photovoltaic devices, particularly Dye-Sensitized Solar Cells (DSSCs). rsc.orgresearchgate.net The fundamental principle of these devices relies on a dye molecule that absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO2).

The performance of DSSCs is heavily dependent on the molecular design of the sensitizer dye, which typically follows a donor-π-bridge-acceptor (D-π-A) architecture. nih.govrsc.orgnih.gov The phenothiazine moiety serves as the strong electron-donating (D) core. rsc.orgnih.gov Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor part to the acceptor part (typically an anchoring group like cyanoacrylic acid), facilitating electron injection into the semiconductor's conduction band. acs.org

Optimizing charge carrier mobility is also a critical aspect of photovoltaic device efficiency, particularly in the context of hole transport materials (HTMs) for perovskite solar cells. acs.orgnih.gov Phenothiazine derivatives are valued for this application due to their ability to form stable radical cations and their non-planar "butterfly" conformation, which can suppress undesirable molecular aggregation. rsc.org This structural feature is beneficial for efficient hole transport. While specific studies detailing the charge carrier mobility of a this compound derivative were not prominent in the reviewed literature, the general principles of phenothiazine chemistry suggest that such substitutions would influence the material's morphological and electronic properties, thereby affecting its performance as an HTM. nih.govnih.govrsc.orgacs.org

Photocatalysis in Organic Transformations

Phenothiazine derivatives have emerged as potent organic photoredox catalysts, leveraging their ability to absorb light and participate in single-electron transfer processes. These metal-free catalysts offer a more sustainable alternative to traditional transition-metal-based catalysts. researchgate.net

The photocatalytic cycle of a phenothiazine derivative typically involves its excitation by light to a state where it can act as either a strong reducing or oxidizing agent. This allows it to catalyze a wide range of organic reactions, such as dehalogenations and the oxidative coupling of amines. nih.govdiva-portal.orgrsc.org

A key goal in this field is to develop catalysts that are active under visible light, which is more energy-efficient and less damaging than UV irradiation. The absorption profile of the phenothiazine core can be tuned by extending its π-conjugation. Research has shown that creating extended, ring-fused phenothiazine systems can shift their absorption significantly into the visible region. rsc.orgrsc.org These extended phenothiazines were shown to be effective catalysts for the oxidative coupling of amines to imines using visible light, whereas the parent phenothiazine required UV light for the same transformation. rsc.orgrsc.org

While these studies have primarily focused on modifications at other positions or on the core structure itself, the electronic influence of the methyl groups in the 2,8-positions would be expected to modulate the redox potentials and photophysical properties of the phenothiazine core, thereby affecting its photocatalytic activity. However, specific reports detailing the use of this compound derivatives as visible-light-driven photocatalysts for synthetic reactions are not extensively covered in the available literature.

Chemical Sensing and Imaging Technologies

The sensitivity of the phenothiazine core's fluorescence and electronic properties to its local environment has led to the development of derivatives for chemical sensing and bioimaging. nih.gov These sensors often operate via mechanisms like intramolecular charge transfer (ICT), where interaction with an analyte modulates the photophysical properties of the molecule, leading to a detectable change in color or fluorescence. nih.govresearchgate.net

Phenothiazine-based fluorescent probes have been designed for the detection of various species, including cyanide and hydrazine (B178648). nih.govnih.gov For example, a sensor for hydrazine was developed by modifying a phenothiazine derivative, which exhibited a ratiometric fluorescent response with high sensitivity and selectivity. nih.gov More recently, phenothiazine scaffolds have been used to create contrast agents for photoacoustic imaging (PAI), a technique that offers high-resolution imaging of deep tissue. acs.org By modulating the molecular structure to enhance non-radiative decay pathways, researchers have been able to improve photothermal conversion efficiency, leading to a stronger photoacoustic signal. acs.org

Although these examples demonstrate the broad potential of the phenothiazine platform in sensing and imaging, the specific application of the this compound derivative in this context is not well-documented in current research literature. The design of such sensors typically requires the incorporation of specific reactive sites or recognition units tailored to the target analyte, which have not been explicitly combined with the 2,8-dimethyl substitution pattern in the reviewed studies.

Development of Fluorescent and Phosphorescent Probes for Analytical Applications

Phenothiazine and its derivatives are well-regarded for their unique photophysical properties, making them excellent candidates for the development of fluorescent and phosphorescent probes. The core structure, a non-planar butterfly-like conformation, gives rise to interesting electronic properties that can be fine-tuned through chemical modification. These derivatives have been successfully employed as probes for detecting a variety of analytes, including metal ions, reactive oxygen species, and biomolecules.

The general mechanism of these probes often involves a change in their fluorescence or phosphorescence intensity or a shift in their emission wavelength upon interaction with the target analyte. This response can be triggered by several processes, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or specific chemical reactions between the probe and the analyte. For instance, phenothiazine-based probes have been designed to detect hydrazine, a toxic and carcinogenic substance, in environmental and biological samples nih.govrsc.org.

While specific studies detailing the use of this compound as a fluorescent or phosphorescent probe are not readily found, the introduction of methyl groups at the 2 and 8 positions would likely influence the compound's electronic and steric properties. These modifications could potentially enhance selectivity, sensitivity, and photostability compared to the parent phenothiazine molecule. Further research would be necessary to synthesize and characterize such probes and evaluate their efficacy for specific analytical applications.

Data Storage and Optical Recording Devices

The unique redox and photophysical properties of phenothiazine derivatives also make them promising materials for data storage and optical recording technologies. Oxidized phenothiazine chromophores, in particular, have garnered attention for these applications due to their excellent photoluminescence, high phosphorescence quantum yields, and long-lived emission lifetimes in the solid state researchgate.net. These characteristics are crucial for developing high-density, durable, and reliable data storage media.

Application in Polymer Chemistry as Polymerization Inhibitors

One of the well-established industrial applications of phenothiazine and its derivatives is as polymerization inhibitors. nih.govnih.gov They are particularly effective in preventing the premature and unwanted polymerization of acrylic monomers during their manufacture, transportation, and storage. nih.govgoogle.com Phenothiazines function as radical scavengers, effectively terminating the chain reactions that lead to polymerization. nih.gov

The inhibitory action of phenothiazine is attributed to the hydrogen atom on the nitrogen of the central ring, which can be readily donated to a growing polymer radical, thus stopping the chain propagation. The resulting phenothiazine radical is relatively stable and does not initiate new polymer chains. While the parent 10H-phenothiazine is a widely used inhibitor, various derivatives have also been studied to enhance performance under specific conditions, such as high temperatures.

There is no specific data available from the search results detailing the performance of this compound as a polymerization inhibitor. However, it is plausible that this derivative would also exhibit inhibitory properties. The methyl groups might influence its solubility in different monomer systems and could subtly alter its radical scavenging efficiency. Comparative studies with the parent compound and other derivatives would be needed to quantify its effectiveness as a polymerization inhibitor for various monomers.

Future Research Directions and Emerging Paradigms for 2,8 Dimethyl 10h Phenothiazine Research

Exploration of Novel Synthetic Methodologies for Enhanced Control over Substitution Patterns

The utility of 2,8-Dimethyl-10H-phenothiazine as a core building block is contingent upon the ability to selectively functionalize its tricyclic framework. While traditional methods like the Bernthsen synthesis, involving the reaction of a diphenylamine (B1679370) with sulfur, are foundational, modern organic synthesis offers more precise tools. wikipedia.org Future research should focus on applying advanced cross-coupling and C-H activation strategies to this specific scaffold.

Methodologies that offer enhanced control include: